Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
This compound represents a systematically named compound according to International Union of Pure and Applied Chemistry nomenclature conventions, where the ethyl carboxylate group is positioned at the 2-position of the thiadiazole ring and the 4-methylphenyl substituent occupies the 5-position. The molecular formula C₁₂H₁₂N₂O₂S indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight that places this compound within the typical range for small molecule pharmaceutical intermediates. The structural organization follows the conventional numbering system for 1,3,4-thiadiazole derivatives, where the sulfur atom occupies position 1, nitrogen atoms are located at positions 3 and 4, with the remaining positions available for substitution.
The systematic nomenclature reflects the compound's hierarchical structural organization, beginning with the ethyl ester functionality that provides potential for hydrolytic reactions and metabolic transformations. The 1,3,4-thiadiazole core represents the fundamental heterocyclic scaffold that contributes to the compound's chemical stability and biological activity potential. The 4-methylphenyl substituent introduces aromatic character and hydrophobic properties that influence the compound's physicochemical behavior and potential interactions with biological targets. This nomenclature system ensures unambiguous identification of the compound while providing structural information that facilitates database searches and literature reviews.
| Structural Component | Position | Chemical Formula | Contribution |
|---|---|---|---|
| Ethyl carboxylate | 2-position | C₃H₅O₂ | Ester functionality |
| Thiadiazole ring | Core | C₂N₂S | Heterocyclic scaffold |
| 4-Methylphenyl | 5-position | C₇H₇ | Aromatic substituent |
| Complete molecule | - | C₁₂H₁₂N₂O₂S | Total structure |
Crystallographic and Conformational Studies
Crystallographic investigations of thiadiazole derivatives have revealed important structural features that contribute to understanding the solid-state behavior of this compound and related compounds. Studies of similar 1,3,4-thiadiazole structures have demonstrated that these compounds typically adopt planar or near-planar conformations for the heterocyclic ring system, with substituents exhibiting various degrees of rotation relative to the central ring. The 4-methylphenyl group in related structures has been observed to make dihedral angles ranging from approximately 30 to 80 degrees with the thiadiazole ring plane, depending on crystal packing forces and intermolecular interactions.
Crystal structure determinations of analogous compounds have revealed the importance of hydrogen bonding patterns in stabilizing the solid-state structure. In the case of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, the thiadiazole and phenyl rings make a dihedral angle of 31.19 degrees, with molecules linked by nitrogen-hydrogen···nitrogen hydrogen bonds that stabilize the crystal structure. Similar intermolecular interactions are expected to play crucial roles in the crystalline arrangement of this compound, particularly involving the carboxylate oxygen atoms as hydrogen bond acceptors.
Advanced crystallographic studies of related thiadiazole derivatives have employed synchrotron radiation sources to achieve high-resolution structural determinations, revealing detailed information about bond lengths, bond angles, and molecular conformations. These investigations have utilized space group determinations and Rietveld refinement methods to establish precise structural parameters. The crystallographic data for thiadiazole compounds consistently show that the five-membered heterocyclic ring maintains its aromatic character with delocalized electron density across the sulfur and nitrogen atoms.
| Crystallographic Parameter | Typical Range | Reference Compounds |
|---|---|---|
| Thiadiazole ring planarity | ±0.05 Å | Various derivatives |
| Dihedral angle (ring-phenyl) | 30-80° | Related structures |
| Hydrogen bond distances | 2.0-3.0 Å | Crystal structures |
| Space group frequency | P-1, P21/c | Common systems |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon-13 chemical shifts that reflect the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectra of thiadiazole derivatives typically exhibit characteristic patterns for the aromatic protons of the 4-methylphenyl group, appearing as multiplets in the 7.0-8.0 parts per million region, while the methyl group attached to the phenyl ring produces a singlet around 2.3-2.5 parts per million. The ethyl carboxylate moiety contributes distinct signals, with the methylene protons appearing as a quartet near 4.3-4.5 parts per million due to coupling with the terminal methyl group, which itself appears as a triplet around 1.3-1.4 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylate group at approximately 160-165 parts per million, while the thiadiazole ring carbons appear in characteristic regions that reflect their unique electronic environments. The aromatic carbons of the 4-methylphenyl substituent produce signals in the 120-140 parts per million range, with the methyl-substituted carbon typically appearing upfield relative to other aromatic carbons due to the electron-donating effect of the methyl group. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments, provide additional structural confirmation by establishing connectivity patterns between adjacent atoms.
Fourier transform infrared spectroscopy offers valuable information about the functional groups present in this compound through characteristic absorption bands that correspond to specific molecular vibrations. The carboxylate carbonyl group typically produces a strong absorption band around 1650-1700 wavenumbers, while carbon-oxygen stretching vibrations appear in the 1200-1300 wavenumber region. Aromatic carbon-carbon stretching vibrations contribute bands in the 1500-1600 wavenumber range, and carbon-hydrogen stretching modes appear in the 2800-3100 wavenumber region with varying intensities depending on the hybridization state of the carbon atoms.
Ultraviolet-visible spectroscopy reveals electronic transitions associated with the conjugated aromatic systems present in the molecule, including both the thiadiazole ring and the 4-methylphenyl substituent. The compound typically exhibits absorption maxima in the 250-300 nanometer range, corresponding to π→π* transitions within the aromatic systems. The extended conjugation between the thiadiazole ring and the phenyl substituent may result in bathochromic shifts relative to isolated aromatic systems, providing insights into the electronic communication between different parts of the molecule.
| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| ¹H Nuclear Magnetic Resonance | Ethyl methylene | 4.3-4.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-165 ppm |
| Fourier Transform Infrared | Carbonyl stretch | 1650-1700 cm⁻¹ |
| Ultraviolet-Visible | π→π* transitions | 250-300 nm |
Computational Structural Modeling (Density Functional Theory, Quantum Theory of Atoms in Molecules, Non-Covalent Interactions Analyses)
Density functional theory calculations have emerged as powerful tools for investigating the electronic structure and molecular properties of this compound, providing detailed insights into geometric parameters, electronic distributions, and energetic properties that complement experimental observations. Contemporary computational studies employ the B3LYP functional with extended basis sets such as 6-311++G(d,p) to achieve reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. These calculations reveal optimized bond lengths and bond angles that typically agree well with experimental crystallographic data, validating the computational approach for studying thiadiazole derivatives.
Advanced computational analyses include molecular electrostatic potential surface calculations that visualize the distribution of positive and negative electrostatic potential regions across the molecular surface, providing insights into potential intermolecular interactions and binding sites. These studies reveal that the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylate group represent regions of negative electrostatic potential, while hydrogen atoms associated with the aromatic rings exhibit positive potential regions. Such information proves valuable for understanding molecular recognition patterns and designing derivatives with enhanced binding affinities.
Quantum Theory of Atoms in Molecules analyses provide detailed characterization of chemical bonding patterns within this compound by identifying bond critical points, ring critical points, and cage critical points that define the molecular topology. These investigations reveal the nature of bonding interactions within the thiadiazole ring, confirming the delocalized aromatic character and identifying regions of enhanced or diminished electron density. The analysis of electron density gradients and Laplacian values at critical points provides quantitative measures of bond strength and character.
Non-covalent interactions analyses complement traditional bonding studies by identifying weak intermolecular forces that influence molecular association, crystal packing, and biological activity. These computational investigations reveal hydrogen bonding capabilities, π-π stacking interactions, and van der Waals forces that contribute to the overall stability of molecular assemblies. For thiadiazole derivatives, such analyses have identified important intermolecular contacts involving the nitrogen and sulfur atoms of the heterocyclic ring, as well as interactions between aromatic ring systems that influence solid-state packing arrangements.
| Computational Method | Application | Key Results |
|---|---|---|
| Density Functional Theory B3LYP/6-311++G(d,p) | Geometry optimization | Bond lengths, angles |
| Molecular Electrostatic Potential | Surface analysis | Interaction sites |
| Quantum Theory of Atoms in Molecules | Bonding analysis | Critical points |
| Non-Covalent Interactions | Weak forces | Intermolecular contacts |
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBKTGXAUUZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Overview of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the thiadiazole ring system is crucial for these activities due to its ability to interact with various biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound's mechanism involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, which is critical for bacterial survival. In vitro studies have demonstrated effective inhibition against several pathogenic bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Candida albicans | 3.0 |
2. Anticancer Activity
The anticancer potential of this compound has been extensively studied. The compound has shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Lines Tested : Significant activity has been observed against lung cancer (A549), breast cancer (MCF7), and colon cancer (HCT15) cell lines.
- IC50 Values : The IC50 values for these cell lines range from 4 to 12 μg/mL, indicating potent anticancer properties .
| Cell Line | IC50 (μg/mL) |
|---|---|
| A549 | 6.5 |
| MCF7 | 4.0 |
| HCT15 | 12.0 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis in cancer cells.
- Receptor Modulation : It may also modulate receptor activity involved in cellular signaling pathways that regulate proliferation and apoptosis .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives demonstrated that compounds similar to this compound significantly reduced tumor growth in vivo models after two weeks of treatment .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various thiadiazole compounds and found that those with similar substituents exhibited enhanced activity against resistant strains .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is . The presence of the thiadiazole ring is crucial for its biological interactions and chemical reactivity. This compound serves as a versatile building block for synthesizing more complex molecules.
Scientific Research Applications
1. Chemistry:
- Building Block : this compound is utilized in synthesizing new heterocyclic compounds that may exhibit unique chemical properties and biological activities. It can undergo various reactions such as oxidation, reduction, and substitution to create derivatives with modified functionalities.
2. Biological Activity:
- Antimicrobial Properties : The compound has shown significant antibacterial and antifungal activities. For instance, it exhibits minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at 31.25 μg/mL, outperforming standard antibiotics like ofloxacin. It also demonstrates antifungal activity against Candida albicans and Aspergillus niger, with inhibition rates ranging from 58% to 66% .
- Anticancer Potential : Studies indicate that derivatives of this compound possess cytotoxic properties against various cancer cell lines, including breast carcinoma (MCF-7) and colon carcinoma (HCT116). The anticancer activity often surpasses that of established drugs like doxorubicin and bleomycin .
- Table: Antimicrobial Activity Overview
| Microbial Strain | Activity Type | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 31.25 | Ofloxacin | 62.5 |
| Escherichia coli | Antibacterial | 31.25 | Ofloxacin | 62.5 |
| Candida albicans | Antifungal | 32.6 | Itraconazole | 47.5 |
| Aspergillus niger | Antifungal | 32–42 | Fluconazole | 24–26 |
3. Medicinal Chemistry:
- Drug Development : The unique structure of this compound allows it to serve as a lead compound for drug development. Its derivatives are being explored for enhanced efficacy and reduced side effects in therapeutic applications .
4. Industrial Applications:
- In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable asset in various chemical manufacturing processes.
Case Studies
Several studies highlight the efficacy of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against clinical strains of bacteria and fungi. The results showed that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial properties against Gram-positive bacteria while maintaining antifungal efficacy .
- Cytotoxicity Assessment : A review compiled data on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Results indicated that certain modifications to the thiadiazole ring significantly improved anticancer activity compared to traditional chemotherapeutic agents .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituents on the thiadiazole ring significantly influence reactivity and bioactivity. Key comparisons include:
- Electron-donating groups (e.g., methyl) improve solubility and bioavailability but may reduce target-binding affinity compared to electron-withdrawing groups (e.g., Cl, F) .
- Hydrazone derivatives (e.g., Ethyl 4-(4-chlorophenyl)-5-(hydrazono)-...) exhibit planar structures that facilitate DNA intercalation, whereas aryl-substituted derivatives prioritize enzyme inhibition .
Anticancer Activity :
- Ethyl 5-(4-methylphenyl)-... (compound 91) demonstrated notable cytotoxicity against breast cancer (MDA-MB-231), though less potent than 4-chlorophenyl or 4-nitrophenyl analogs .
- SAR Trends: Aromatic rings at position 5 enhance activity. Electron-withdrawing groups (Cl, NO₂) improve potency but may compromise solubility .
Antimicrobial Activity :
Physicochemical Properties
- Methyl and ester groups improve solubility in organic solvents, whereas polar substituents like acetamide reduce it .
Preparation Methods
Method Overview
This classical approach involves the cyclization of hydrazine derivatives with carbon disulfide (CS₂) in the presence of ethyl ester intermediates. The process typically proceeds via the formation of a thiosemicarbazide intermediate, which then cyclizes to form the thiadiazole ring.
Reaction Pathway
Reaction Conditions
- Solvent: Ethanol or acetic acid
- Catalyst: Basic or acidic catalysts depending on the specific route
- Temperature: 80–120°C
- Duration: 4–8 hours
Research Findings
- This method yields the thiadiazole core efficiently, with yields ranging from 50% to 70% depending on substituents and reaction conditions.
- The method allows for the introduction of various aromatic groups, including the 4-methylphenyl group, through substitution on the hydrazine precursor.
Limitations: Requires careful control of reaction conditions to prevent side reactions and optimize yield.
Lawesson's Reagent-Mediated Thiadiazole Formation
Method Overview
This approach utilizes Lawesson's reagent to facilitate the conversion of carbonyl groups into thiocarbonyls, enabling the formation of the thiadiazole ring via cyclization.
Detailed Procedure
- Starting Material: Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate
- Reagent: Lawesson's reagent (a phosphorus-sulfur compound)
- Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: 75°C
- Duration: 3 hours
Reaction Steps
- Dissolve ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in THF.
- Add Lawesson's reagent to the solution.
- Stir at 75°C for 3 hours to promote thionation and cyclization.
- Work-up involves dilution with ethyl acetate, charcoal treatment, and purification via column chromatography.
Research Findings
- This method is highly effective for synthesizing ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate with yields around 28%, as reported in recent studies.
- It allows for the incorporation of the 4-methylphenyl group by selecting appropriate hydrazine derivatives beforehand.
Advantages: High selectivity and relatively mild conditions.
Limitations: Moderate yields necessitate optimization for industrial-scale synthesis.
Condensation of Hydrazides with Carbon Disulfide and Aromatic Aldehydes
Method Overview
This route involves the condensation of hydrazides with carbon disulfide, followed by cyclization with aromatic aldehydes, such as 4-methylbenzaldehyde.
Reaction Pathway
- Formation of hydrazides from corresponding acids or acyl chlorides.
- Reaction with CS₂ to form dithiocarbazates.
- Cyclization with aldehydes under acidic or basic conditions to form the thiadiazole ring.
Reaction Conditions
- Solvent: Ethanol or acetic acid
- Catalyst: Sodium or potassium hydroxide
- Temperature: 60–100°C
- Duration: 6–12 hours
Research Findings
- Demonstrates versatility in substituent variation, including methyl groups on the aromatic ring.
- Yields vary from 40% to 65%, with purification steps critical for obtaining high-purity products.
Alternative Routes: Cyclization of Thiosemicarbazides with Carboxylic Acids or Derivatives
Method Overview
Thiosemicarbazides derived from aromatic acids can undergo cyclization with reagents like phosphorus oxychloride or phosphorus pentachloride to form the thiadiazole core.
Reaction Conditions
- Reagents: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
- Solvent: Dichloromethane or chloroform
- Temperature: Reflux conditions
- Duration: 4–8 hours
Research Findings
- Suitable for synthesizing substituted thiadiazoles with high regioselectivity.
- The method is adaptable for introducing various aromatic groups, including 4-methylphenyl.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Reagents | Key Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrazine + CS₂ Cyclization | Hydrazine derivatives, ethyl ester | CS₂, catalysts | 80–120°C, 4–8 hrs | 50–70% | Versatile, broad scope | Side reactions possible |
| Lawesson's Reagent Method | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent | THF, 75°C, 3 hrs | ~28% | Selective, mild | Moderate yield |
| Hydrazide + CS₂ + Aldehyde | Hydrazides, aromatic aldehyde | CS₂, base | 60–100°C, 6–12 hrs | 40–65% | Structural diversity | Purification needed |
| Thiosemicarbazide Cyclization | Thiosemicarbazides | POCl₃ or PCl₅ | Reflux, 4–8 hrs | Variable | High regioselectivity | Reagent handling |
Q & A
Q. What is the optimized synthetic route for Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, and what critical reaction steps are involved?
The compound can be synthesized via sequential Sandmeyer bromination and Suzuki–Miyaura coupling , adapted from methods used for analogous thiadiazoles. Starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, bromination with tert-butyl nitrite and CuBr₂ at room temperature yields the brominated intermediate. Subsequent coupling with 4-methylphenylboronic acid under palladium catalysis introduces the aryl group. Key parameters include maintaining mild conditions (room temperature for bromination) and gram/kilogram scalability .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization involves ¹H/¹³C NMR to verify aromatic protons and ester groups, FTIR for functional groups (C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹), and mass spectrometry for molecular ion peaks. Purity is assessed via HPLC (>95%) and melting point analysis. X-ray crystallography may resolve stereochemical ambiguities, as seen in related thiadiazole derivatives .
Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?
Use agar diffusion assays for antimicrobial screening against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains. For antioxidant activity, employ the FRAP (Ferric Reducing Antioxidant Power) assay, comparing results to standards like BHT. Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How can competing side reactions during Sandmeyer bromination be minimized?
Side products like diazonium salt decomposition or over-bromination are mitigated by controlling stoichiometry (0.5 equiv CuBr₂) and temperature (≤25°C). Solvent choice (e.g., dibromomethane) and slow addition of tert-butyl nitrite reduce exothermic side reactions. Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction progress .
Q. What strategies resolve contradictions in yield optimization between small-scale and kilogram syntheses?
Scalability challenges arise from heat dissipation and mixing efficiency. Flow chemistry or segmented batch processing improves reproducibility at larger scales. For example, Schäfer et al. achieved 71% yield at kilogram levels by optimizing stirring rates and cooling systems .
Q. How do substituents at the 5-position of the thiadiazole core influence bioactivity?
Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., 4-methylphenyl) enhance antimicrobial potency by increasing lipophilicity and membrane penetration. Conversely, electron-withdrawing groups (e.g., halogens) improve antioxidant activity via radical stabilization. Molecular docking studies can validate target interactions (e.g., with bacterial dihydrofolate reductase) .
Q. What analytical techniques quantify trace impurities in the final product?
LC-MS/MS detects trace byproducts (e.g., unreacted boronic acid or de-esterified derivatives). GC-MS identifies volatile impurities, while elemental analysis confirms stoichiometric ratios of C, H, N, and S. Residual palladium is quantified via ICP-OES (limit: <10 ppm) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
